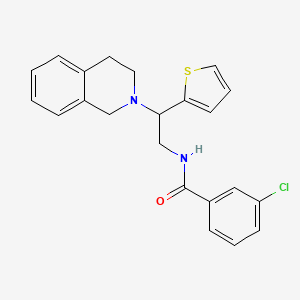

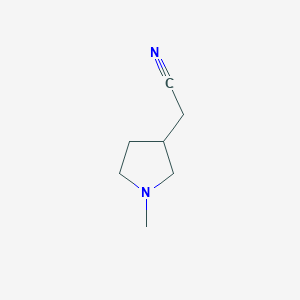

![molecular formula C13H15N3O2S B2550812 (2-Methyl-5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-essigsäure CAS No. 878709-00-3](/img/structure/B2550812.png)

(2-Methyl-5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

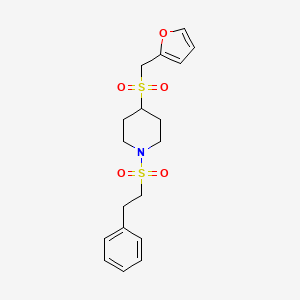

(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34. The purity is usually 95%.

BenchChem offers high-quality (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Thieno[2,3-d]pyrimidin-Derivate, einschließlich unserer Verbindung, haben sich als vielversprechende Antitumormittel erwiesen . Ihre strukturelle Ähnlichkeit mit Purinbasen trägt zu ihrem therapeutischen Potenzial bei. Weitere Studien könnten die spezifischen Mechanismen untersuchen, durch die diese Verbindung das Wachstum von Krebszellen hemmt.

- Thieno[2,3-d]pyrimidin-Derivate haben eine antibakterielle Aktivität gezeigt . Die Untersuchung der Wirksamkeit unserer Verbindung gegen bestimmte Bakterienstämme könnte wertvolle Erkenntnisse für die Medikamentenentwicklung liefern.

- Thieno[2,3-d]pyrimidin-Derivate zeigen entzündungshemmende Eigenschaften . Das Verständnis der beteiligten molekularen Pfade und die Bewertung des Potenzials unserer Verbindung zur Modulation von Entzündungen könnten von Vorteil sein.

- Thieno[2,3-d]pyrimidin-Derivate wurden als antivirale Mittel untersucht . Untersuchen Sie, ob unsere Verbindung Aktivität gegen bestimmte Viren wie Herpesviren oder Influenza zeigt.

- Thieno[2,3-d]pyrimidin-Derivate wurden auf ihre antimalaria-Wirkung untersucht . Beurteilen Sie die Wirksamkeit unserer Verbindung gegen Plasmodium-Arten, die für Malaria verantwortlich sind.

- Kürzlich wurden 2,5-Imidazolidindion-Derivate (ähnlich unserer Verbindung) als selektive Inhibitoren der Histon-Deacetylase 6 (HDAC6) entwickelt . HDAC6-Inhibitoren haben potenzielle therapeutische Anwendungen bei neurodegenerativen Erkrankungen und Krebs.

Antitumoraktivität

Antibakterielle Eigenschaften

Entzündungshemmende Wirkungen

Antivirales Potenzial

Antimalaria-Aktivität

Histon-Deacetylase-Inhibition

Wirkmechanismus

Target of Action

The primary target of (2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid is the Retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt), a critical transcriptional factor of Th17 cells . RORγt is a potential therapeutic target for Th17-mediated autoimmune diseases .

Mode of Action

(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid, as a RORγt inhibitor, binds to RORγt beyond the Ligand Binding Domain (LBD) region . Molecular docking computation showed that the best binding pocket of this compound to RORγt is located in the hinge region of RORγt .

Biochemical Pathways

The compound affects the differentiation of Th17 cells, which are a novel effect T cell subset producing IL-17A . IL-17A, a pro-inflammatory cytokine, has a central role in the pathogenesis of lupus nephritis .

Result of Action

The compound represses the development of Th17 cells and ameliorates the autoimmune disease manifestation in the pristane-induced lupus nephritis mice model .

Eigenschaften

IUPAC Name |

2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-7-15-12(14-6-10(17)18)11-8-4-2-3-5-9(8)19-13(11)16-7/h2-6H2,1H3,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFBRDZXXMMWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

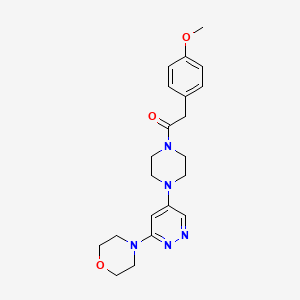

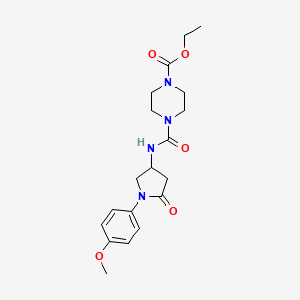

![5-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2550730.png)

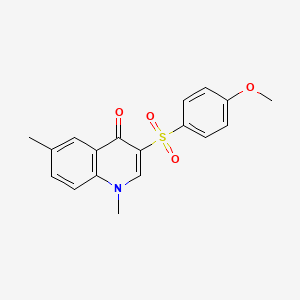

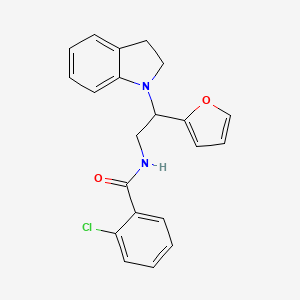

![N-(2,4-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2550733.png)

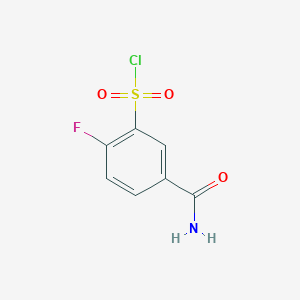

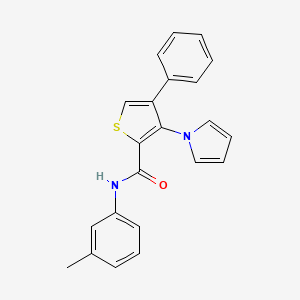

![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2550734.png)

![2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2550736.png)

![2-(3,4-dimethoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B2550740.png)